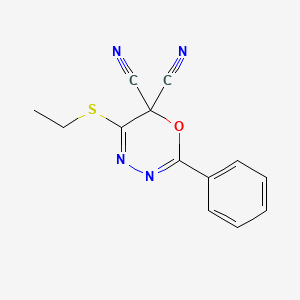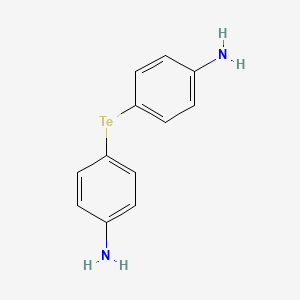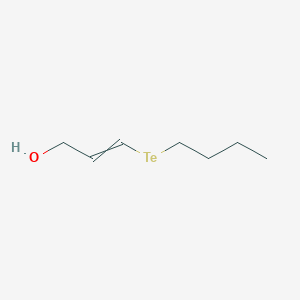
3-(Butyltellanyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butyltellanyl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₁₄OTe It is a tellurium-containing compound, which makes it part of a unique class of organotellurium compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with butyltellurium trichloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH2=CHCH2OH+BuTeCl3+3NaOH→CH2=CHCH2TeBu+3NaCl+2H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes to laboratory methods, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
3-(Butyltellanyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The tellurium atom can be reduced to lower oxidation states.
Substitution: The butyltellanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the tellurium center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of organotellurium compounds.
科学的研究の応用
3-(Butyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of more complex organotellurium compounds.
Materials Science: Organotellurium compounds are being explored for their potential use in semiconductors and other advanced materials.
Biological Studies: The biological activity of organotellurium compounds is of interest, particularly their potential as antioxidants and enzyme inhibitors.
作用機序
The mechanism by which 3-(Butyltellanyl)prop-2-en-1-ol exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium, which are present in many biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): A simpler compound without the tellurium atom.
Butyl Telluride: A related compound where the tellurium is bonded to a butyl group without the allyl alcohol moiety.
Uniqueness
3-(Butyltellanyl)prop-2-en-1-ol is unique due to the presence of both the allyl alcohol and butyltellanyl groups. This combination allows it to participate in a wider range of chemical reactions compared to simpler compounds like allyl alcohol or butyl telluride.
特性
CAS番号 |
185841-11-6 |
|---|---|
分子式 |
C7H14OTe |
分子量 |
241.8 g/mol |
IUPAC名 |
3-butyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C7H14OTe/c1-2-3-6-9-7-4-5-8/h4,7-8H,2-3,5-6H2,1H3 |
InChIキー |
ZLNLHAIFQRVRJH-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


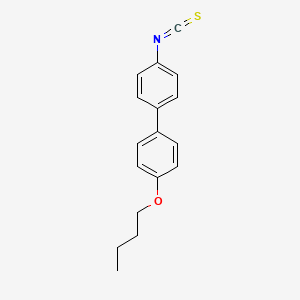
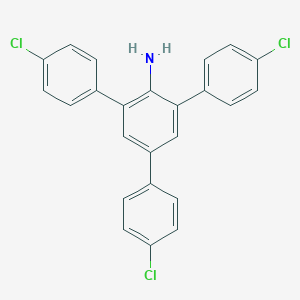
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

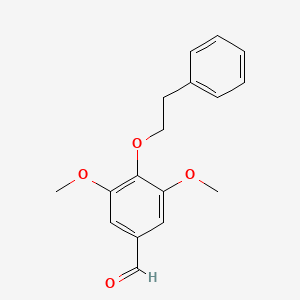
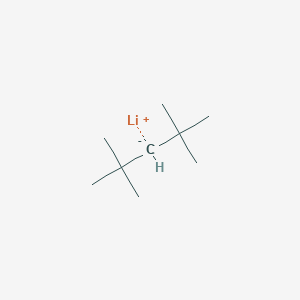
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
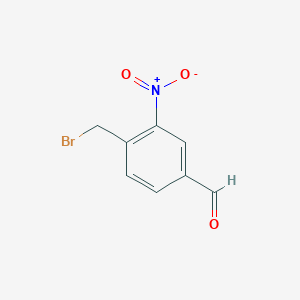
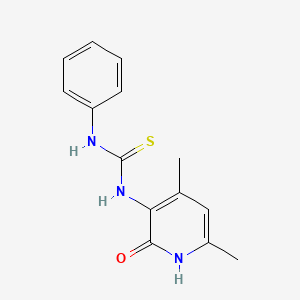
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
